Methyl 3-amino-2,2-dimethylpropanoate

Description

Nomenclature and Chemical Structure within Propanoate Derivatives

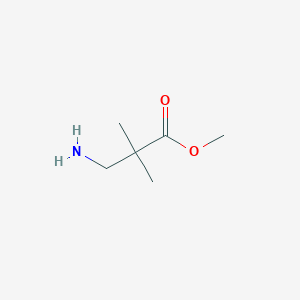

Methyl 3-amino-2,2-dimethylpropanoate belongs to the class of organic compounds known as propanoate esters. Its systematic IUPAC name is this compound. The structure is characterized by a three-carbon propanoate backbone. The carboxyl group is esterified with a methyl group. An amino group (-NH₂) is attached to the third carbon (C3 or β-carbon), and two methyl groups are attached to the second carbon (C2 or α-carbon).

This substitution pattern makes it a derivative of a β-amino acid, specifically 3-amino-2,2-dimethylpropanoic acid (also known as β-Api). rsc.orghmdb.ca The presence of the gem-dimethyl group at the α-position is a key structural feature, creating significant steric hindrance around this center. This feature distinguishes it from simpler propanoate derivatives and influences its chemical reactivity and the conformational properties of molecules synthesized from it.

Below is a table detailing the chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 25307-82-8 | chemicalbook.com |

| Molecular Formula | C₆H₁₃NO₂ | chemicalbook.com |

| Molecular Weight | 131.17 g/mol |

For context, a comparison with other related propanoate derivatives highlights the structural variations within this class of compounds.

| Compound Name | Structure | Key Differences from this compound |

| Methyl 3-aminopropanoate | A propanoate with an amino group at C3 but no substitution at C2. | Lacks the gem-dimethyl group at the C2 position. |

| Methyl 3-amino-2-methylpropanoate | A propanoate with an amino group at C3 and a single methyl group at C2. | Has one methyl group at C2 instead of two. |

| 3-Amino-2,2-dimethylpropanoic acid | The corresponding carboxylic acid of the title compound. hmdb.ca | Features a carboxylic acid group (-COOH) instead of a methyl ester (-COOCH₃). |

| Methyl 3-(dimethylamino)propanoate | A propanoate with a dimethylamino group at C3 and no substitution at C2. | The amino group is a tertiary amine (dimethylamino), and it lacks the C2 gem-dimethyl groups. |

Academic Significance and Research Trajectory

The academic significance of this compound is intrinsically linked to the broader field of peptide science and the study of "foldamers". nih.gov Foldamers are non-natural oligomers designed to mimic the structure-forming capabilities of natural peptides, proteins, and nucleic acids. nih.gov They are of significant interest because they can adopt well-defined three-dimensional conformations and are often resistant to degradation by proteases, a common limitation of natural peptide-based therapeutics. nih.gov

The research trajectory for this compound and its parent acid, 3-amino-2,2-dimethylpropanoic acid (β-Api), has been focused on their use in creating β-peptides. rsc.orgnih.gov Unlike natural peptides, which are polymers of α-amino acids, β-peptides are built from β-amino acids. The incorporation of β-Api, with its sterically demanding gem-dimethyl group, forces the peptide backbone to adopt specific and predictable secondary structures, such as helices and turns. rsc.org

Early research encountered challenges in forming peptide bonds involving the sterically hindered carboxyl group of β-Api derivatives. rsc.org However, the development of suitable coupling reagents and synthetic strategies has enabled the preparation of tri- and hexa-peptides containing this building block. rsc.org The primary research interest lies in using these conformationally constrained building blocks to design and synthesize novel bioactive molecules, such as enzyme inhibitors and receptor agonists, with enhanced stability and specific folding patterns. nih.govmdpi.com

Role as a Synthetic Intermediate and Building Block

The principal role of this compound in academic research is that of a synthetic intermediate and a specialized building block. rsc.org Chemical building blocks are relatively simple molecules that serve as the starting units for the construction of more complex molecular structures. whiterose.ac.uk Due to its bifunctional nature (amine and ester) and its unique steric profile, this compound is a valuable precursor in multi-step syntheses.

As a Precursor to β-Peptides: The most prominent application is in the synthesis of peptides containing 3-amino-2,2-dimethylpropionic acid (β-Api). The methyl ester is a protected form of the carboxylic acid, which can be deprotected (hydrolyzed) at a suitable stage in the synthesis. Research has detailed the preparation of peptides of β-Api using conventional coupling reagents. rsc.org Despite difficulties arising from steric hindrance at the carboxyl group, methods using reagents like dicyclohexylcarbodiimide (B1669883) and hydroxybenzotriazole (B1436442) have been successful in creating protected tri- and hexa-peptides. rsc.org These synthetic peptides serve as model systems to study how backbone constraints influence folding.

In the Synthesis of Bioactive Compounds and Foldamers: The structural motifs derived from this compound are integral to the field of foldamers, which have potential applications as antimicrobial and anticancer agents. nih.gov The gem-dimethyl group helps to pre-organize the oligomer backbone into stable, predictable secondary structures. This is a key principle in the rational design of bioactive compounds. nih.gov While direct conversion of an α-peptide sequence to a β-peptide sequence is one strategy, the use of conformationally rigid building blocks like β-Api allows for precise control over the final three-dimensional shape, which is crucial for biological activity. nih.gov The compound serves as a foundational piece for constructing these architecturally complex and functionally specific non-natural polymers. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,4-7)5(8)9-3/h4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVPDSQCYSZORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534761 | |

| Record name | Methyl 3-amino-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25307-82-8 | |

| Record name | Methyl 3-amino-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Amino 2,2 Dimethylpropanoate and Its Analogues

Esterification Reactions and Derivatization

Esterification is a foundational method for the synthesis of Methyl 3-amino-2,2-dimethylpropanoate, typically involving the reaction of the corresponding carboxylic acid with methanol (B129727). The efficiency and selectivity of this transformation are highly dependent on the chosen catalytic system and reaction conditions.

Acid-Catalyzed Esterification of Propanoic Acid Derivatives

Acid-catalyzed esterification, often referred to as Fischer esterification, is a primary route for converting carboxylic acids into esters. In the context of synthesizing amino esters, the reaction requires an acid catalyst to protonate the carboxyl group, thereby increasing its electrophilicity for attack by the alcohol.

A common method for preparing simple amino esters like Methyl 3-aminopropanoate involves suspending the parent amino acid (e.g., β-alanine) in methanol, followed by the dropwise addition of thionyl chloride. rsc.orgchemicalbook.com In this procedure, thionyl chloride reacts with methanol to generate hydrochloric acid (HCl) in situ, which then serves as the catalyst for the esterification. The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the product. rsc.orgchemicalbook.com

An analogous approach is used for building the specific carbon framework of the target molecule. For instance, the synthesis of a key precursor, methylol trimethylacetic acid methyl ester, is achieved through the esterification of hydroxypivalic acid with methanol using a catalytic amount of concentrated sulfuric acid. google.com This reaction also generally requires heating under reflux to ensure complete conversion of the starting material. google.com The selective esterification of the carboxylic acid moiety in the presence of other functional groups, such as the amino group in amino acids, is a key advantage of this method, as the amino group is protected by protonation under the acidic conditions. nih.gov

Comparative Analysis of Esterification Conditions and Yields

The success of acid-catalyzed esterification is contingent upon several factors, including the choice of catalyst, temperature, and reactant ratios. Studies have shown that the nature of the acid catalyst significantly influences the reaction outcome. For example, in the esterification of amino acids in methanol, sulfuric acid (H₂SO₄) was found to be an effective catalyst, whereas other mineral acids like hydrochloric acid (HCl) and nitric acid (HNO₃) did not yield any product under the same conditions. nih.gov This highlights that the catalytic activity is not solely dependent on pH but also on the intrinsic properties of the acid used. nih.gov

Reaction temperature is another critical parameter. While some preparations are conducted at room temperature followed by a reflux period, studies on thin-film esterification demonstrate that reaction efficiency can be maximized at specific temperatures, such as 70 °C. chemicalbook.comnih.gov In syntheses involving solid acid catalysts, like clay-supported heteropolyacids, temperatures can be significantly higher, reaching up to 180 °C to achieve the desired diester products. rsc.org

The molar ratio of reactants and the amount of catalyst are also optimized to maximize yield. High yields, in some cases quantitative, have been reported for the esterification of β-alanine with methanol and thionyl chloride. chemicalbook.com The reusability and stability of the catalyst are also important considerations, particularly in industrial applications. rsc.org

| Starting Material | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| β-Alanine | Methanol | Thionyl Chloride (in situ HCl) | Stir 1h at RT, then reflux 6h | 100% | chemicalbook.com |

| (S)-3-aminobutanoic acid | Methanol | Thionyl Chloride (in situ HCl) | Reflux 2h | Not specified (used directly) | rsc.org |

| Hydroxypivalic acid | Methanol | Sulfuric Acid | Reflux 6h | Not specified (complete conversion) | google.com |

| Various Amino Acids | Methanol | Sulfuric Acid (in thin film) | 70 °C | ~40-50% (for aromatic side chains) | nih.gov |

| Propanoic Acid | 1,2-Propanediol | Cs2.5H0.5PW12O40/K-10 | 180 °C | Not specified (diester formed) | rsc.org |

Alkylation Reactions in the Synthesis of Methylated Propanoates

Alkylation reactions are essential for introducing the gem-dimethyl group at the C2 position of the propanoate backbone. A key strategy involves the use of silyl (B83357) enol ethers as versatile enolate equivalents, which offer a regiocontrolled approach to C-C bond formation.

Alkylation of Methyl Isobutyrate Silyl Enol Ether

Silyl enol ethers are widely used as effective carbon nucleophiles in organic synthesis. nih.gov They serve as stable and isolable surrogates for enolates and can react with a range of electrophiles. The silyl enol ether derived from methyl isobutyrate, known as a trimethylsilyl (B98337) ketene (B1206846) acetal (B89532), is a key intermediate for building the 2,2-dimethylpropanoate structure.

The alkylation of silyl enol ethers is typically promoted by a Lewis acid, which activates the electrophile. nih.gov For example, the reaction of a silyl enol ether with a tertiary alkyl halide can be carried out in the presence of titanium tetrachloride (TiCl₄). wikipedia.org A notable application involves the reaction of the trimethylsilyl ketene acetal of methyl isobutyrate with 4-chlorobenzaldehyde, which proceeds in the presence of pyridine-N-oxide and LiCl to form a hydroxylated and arylated 2,2-dimethylpropanoate derivative. rsc.org

More advanced catalytic systems have also been developed. Gold catalysts, for instance, can be used to alkylate silyl enol ethers with ortho-alkynylbenzoic acid esters serving as the alkylating agents. nih.gov In some procedures, the silyl enol ether can be generated in situ from the corresponding ketone or ester before undergoing the alkylation reaction. psu.edu

| Silyl Enol Ether Substrate | Electrophile/Reagent | Catalyst/Promoter | Product Type | Reference |

|---|---|---|---|---|

| Trimethylsilyl ketene acetal of methyl isobutyrate | 4-chlorobenzaldehyde | Pyridine-N-oxide, LiCl | β-hydroxy ester | rsc.org |

| Generic Silyl Enol Ether | Tertiary Alkyl Halide | TiCl₄ (Lewis Acid) | α-alkylated ketone | wikipedia.org |

| Generic Silyl Enol Ether | ortho-Alkynylbenzoic acid ester | Gold catalyst | α-alkylated silyl enol ether | nih.gov |

| Cyclohexanone Silyl Enol Ether | Allyl phenyl sulphoxide | TMSOTf, Hunig's base | γ-Alkylated α,β-unsaturated ketone | psu.edu |

| Generic Silyl Enol Ether | Electron-deficient olefins | Iridium photosensitizer, 2,4,6-collidine | Allylic C-H alkylated enol silyl ether | researchgate.net |

Role of Fluoroalkyl Alcohols as Solvents and Promoters

In recent years, fluorinated alcohols such as 1,1,1-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have gained prominence as unique solvents and promoters in organic synthesis. nih.gov These alcohols exhibit a combination of properties that make them highly effective for promoting reactions like alkylations. The strong electron-withdrawing effect of the trifluoromethyl groups increases their Brønsted acidity and hydrogen-bond-donating (HBD) ability while significantly diminishing their nucleophilicity. nih.gov

This strong HBD capacity allows fluoroalkyl alcohols to activate electrophiles, mimicking the role of a Lewis acid catalyst. For example, Friedel-Crafts alkylations of electron-rich arenes with various electrophiles have been shown to proceed rapidly and in excellent yields in pure HFIP, often without the need for any additional catalyst. nih.gov In a model system, the alkylation of indole (B1671886) with β-nitroalkene in HFIP at room temperature afforded the product in 96% yield. nih.gov The ability of these alcohols to promote C-C bond formation under mild conditions makes them an attractive alternative to traditional catalytic systems.

Mechanistic Investigations of Alkylation Pathways

The mechanism of silyl enol ether alkylation varies depending on the catalytic system employed. In traditional Lewis acid-catalyzed reactions, the mechanism involves the activation of the electrophile by the Lewis acid, making it more susceptible to nucleophilic attack by the electron-rich double bond of the silyl enol ether. nih.gov

More complex mechanisms have been elucidated with the advent of novel catalytic methods. For gold-catalyzed alkylations, a plausible mechanism involves the gold catalyst activating an alkynyl group, which then undergoes an intramolecular nucleophilic attack from a nearby ester carbonyl oxygen. nih.gov This forms a cationic intermediate that is attacked by the silyl enol ether. nih.gov

Photoredox catalysis offers an entirely different pathway. Here, an iridium-based photosensitizer can initiate a single-electron transfer (SET) from the silyl enol ether, generating a radical cation. researchgate.net This highly acidic radical cation can then be deprotonated by a mild base to form a nucleophilic allylic radical. This radical engages with an electron-deficient olefin to achieve selective C-H alkylation, a process that proceeds without the typical desilylation of the intermediate. researchgate.net Further mechanistic studies have explored the photo-oxidative cyclization of silyl enol ethers, where radical ions are generated via SET, and the bulkiness of the trialkylsilyl group can influence the regiochemical outcome of the reaction. psu.edu

Formation of Amine and Amide Functional Groups in Propanoate Structures

The introduction of nitrogen-containing functional groups, specifically amines and amides, into the propanoate backbone is a fundamental aspect of synthesizing this compound and its analogues.

The reduction of a cyano (nitrile) group to a primary aminomethyl group is a direct and efficient route for synthesizing primary amines. nih.govacsgcipr.org This transformation is widely recognized as one of the most effective methods for this purpose. acsgcipr.org The process involves the catalytic hydrogenation of an organic compound containing a nitrile group, such as a cyanopropanoate ester, to yield the corresponding primary amine. google.combme.hu

The reaction is typically performed using hydrogen gas in the presence of a heterogeneous catalyst, with common choices including palladium, platinum, nickel, or cobalt-based catalysts. acsgcipr.orgbme.hu However, a significant challenge in nitrile hydrogenation is controlling selectivity, as the primary amine product can react with intermediate imines, leading to the formation of undesired secondary and tertiary amines. google.combme.hu To mitigate this, reaction conditions are carefully optimized. For instance, an improved process utilizes a rhodium catalyst in a two-phase solvent system of water and an immiscible organic solvent under relatively low hydrogen pressures (15 to 200 psig). google.com The use of specific catalysts and conditions allows for high conversion rates while maintaining selectivity for the desired primary amine. bme.hu

Recent advancements include electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor, which can reduce cyanoarenes to benzylamines at room temperature. nih.gov Transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) instead of hydrogen gas, offers a milder and potentially safer alternative, successfully reducing aromatic nitriles to primary amines using a palladium on carbon (Pd/C) catalyst at temperatures between 25-40 °C. bme.hu

Table 1: Comparison of Catalysts in Nitrile Hydrogenation

| Catalyst Type | Typical Metals | Key Features & Conditions | Reference(s) |

|---|---|---|---|

| Precious Metal Catalysts | Palladium (Pd), Platinum (Pt), Rhodium (Rh) | High activity; often used with H₂ gas. Rhodium in a two-phase system can improve selectivity. | google.com, acsgcipr.org |

| Base Metal Catalysts | Nickel (Ni), Cobalt (Co) | Cost-effective alternatives to precious metals; widely used in industrial applications. | bme.hu, acsgcipr.org |

| Transfer Hydrogenation | Pd/C with Hydrogen Donor (e.g., Ammonium Formate) | Avoids handling of H₂ gas; proceeds under mild conditions (25-40 °C). | bme.hu |

| Electrocatalytic System | Pt/C in PEM Reactor | Eliminates the need for a supporting electrolyte; allows for continuous production. | nih.gov |

This table is generated based on data from the text and is for illustrative purposes.

Ammonolysis is a chemical reaction where an ester is cleaved by ammonia (B1221849) to form an amide and an alcohol. dalalinstitute.com This method can be used to convert the ester functional group in a propanoate derivative into an amide. The reaction proceeds through a nucleophilic addition-elimination mechanism. chemistrysteps.comwikipedia.org Ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. wikipedia.org Subsequently, the C=O double bond is restored by the expulsion of the alkoxy group (RO⁻), yielding the amide product. dalalinstitute.comchemistrysteps.com

While the reaction is analogous to hydrolysis, the alkoxy group is a relatively poor leaving group compared to the halides in acyl chlorides, meaning the ammonolysis of esters often requires more stringent conditions than the aminolysis of more reactive carboxylic acid derivatives. dalalinstitute.comchemistrysteps.com The reaction's effectiveness can be influenced by factors such as temperature and solvent. For example, in the ammonolysis of dimethyl fumarate, decreasing the reaction temperature from 60°C to 10°C significantly increased the selectivity for the desired unsaturated amide product over side reactions like conjugate addition. nih.gov The process is typically conducted by mixing the ester with a solution of ammonia, such as a 7M ammonia solution in water, and controlling the temperature in a water or oil bath. iastate.edu

Green Chemistry Approaches in Propanoate Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reduce waste, and improve energy efficiency. nih.govmit.edu These principles are increasingly being applied to the synthesis of esters like propanoates. Key strategies include the use of heterogeneous catalysts, biocatalysis, and renewable resources. patsnap.compatsnap.com

Heterogeneous catalysts, such as zeolites and sulfated zirconia, offer significant advantages because they can be easily separated from the reaction mixture and reused, minimizing waste. patsnap.com For example, a zeolite-based catalyst system has been used for the synthesis of ethyl propanoate, achieving conversion rates over 95% at milder temperatures (80-100°C) than traditional methods. patsnap.com Similarly, sulfated zirconia has been demonstrated as an active catalyst for the esterification of propanoic acid. rsc.org

Biocatalysis, which employs enzymes to facilitate reactions, is another cornerstone of green synthesis. Lipases, for instance, can catalyze esterification reactions under very mild conditions (e.g., 30-50°C), leading to a significant reduction in energy consumption. patsnap.com The use of immobilized enzymes in benign solvents like supercritical carbon dioxide further enhances the sustainability of the process. patsnap.com

Furthermore, a shift towards renewable feedstocks, such as bio-derived propionic acid and bioethanol, helps to reduce the carbon footprint of the synthesis. patsnap.com Process intensification through technologies like continuous flow reactors can also improve efficiency and process economics. patsnap.comrsc.org These green approaches collectively contribute to more sustainable and economically viable production methods for propanoates and their derivatives. nih.gov

Metal and Additive-Free Procedures

The elimination of metal catalysts and chemical additives from synthetic processes is a primary goal of green chemistry. These substances can lead to product contamination, require costly removal steps, and often pose environmental risks. For the synthesis of β-amino esters, several metal-free approaches have been developed, with enzymatic and organocatalytic methods being particularly prominent.

One of the most effective strategies is the aza-Michael addition, which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.com This reaction can be efficiently catalyzed by enzymes, particularly lipases, under mild and clean conditions. Lipases, which are readily available and reusable biocatalysts, can facilitate this transformation without the need for metal promoters or harsh acidic or alkaline conditions. mdpi.comnih.gov For instance, lipase (B570770) TL IM from Thermomyces lanuginosus has been successfully used to catalyze the Michael addition of amines to acrylates. mdpi.com The reactions are often conducted in green solvents like methanol or even under solvent-free conditions, offering high yields in short reaction times. mdpi.comresearchgate.net This enzymatic approach represents a significant improvement over methods requiring stoichiometric bases like KOtBu or strong acids like trifluoromethylsulfonic acid (HOTf). mdpi.com

The direct application of this lipase-catalyzed methodology to produce this compound would involve the reaction between ammonia and methyl 3,3-dimethylacrylate. The process is notable for its operational simplicity and reduced environmental impact. mdpi.com

Another established, metal-free route is the Rodionov reaction. This method involves the condensation of an aldehyde with malonic acid and an amine source, typically ammonium acetate (B1210297), in an alcoholic medium. researchgate.netacs.org To synthesize the target compound's parent β-amino acid, 3-amino-2,2-dimethylpropanoic acid, pivalaldehyde (2,2-dimethylpropanal) would be reacted with malonic acid and ammonia. The resulting amino acid is then esterified to yield this compound. While inherently metal-free, the classical Rodionov reaction can be accelerated using microwave irradiation, which can also enable the reaction to proceed under solvent-free conditions. rsc.org

The following table summarizes key features of these metal-free procedures applicable to the synthesis of the target compound and its analogues.

| Methodology | Catalyst/Promoter | Key Reactants for Target Compound | Typical Conditions | Advantages |

| Lipase-Catalyzed Aza-Michael Addition | Lipase (e.g., from T. lanuginosus) | Ammonia, Methyl 3,3-dimethylacrylate | Mild temperature (e.g., 35 °C), green solvent (methanol) or solvent-free | High yield, short reaction time, reusable biocatalyst, environmentally friendly. mdpi.comnih.gov |

| Rodionov Reaction | None (or base/acid promoter) | Pivalaldehyde, Malonic Acid, Ammonia | Reflux in alcohol or microwave irradiation (solvent-free) | Utilizes simple starting materials, established method. researchgate.netrsc.org |

Atom Economy and By-product Generation

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comnih.gov A high atom economy signifies a more sustainable process with less waste.

Addition reactions are prime examples of atom-economical transformations, as they ideally incorporate all atoms from the reactants into the final product, leading to a theoretical atom economy of 100%. primescholars.comrsc.org The lipase-catalyzed aza-Michael addition for synthesizing this compound falls into this category.

Reaction A: Aza-Michael Addition Ammonia + Methyl 3,3-dimethylacrylate → this compound

In this ideal transformation, there are no co-products, meaning all atoms from the ammonia and the acrylate (B77674) ester are utilized in the final product. Therefore, the atom economy is 100%. In practice, by-products are minimal and typically result from side reactions if conditions are not optimal, such as higher temperatures or extended reaction times, which can reduce selectivity. mdpi.com

Reaction B: Rodionov Reaction (Amino Acid Formation) Pivalaldehyde + Malonic Acid + Ammonia → 3-amino-2,2-dimethylpropanoic acid + H₂O + CO₂

The generation of water and carbon dioxide as by-products significantly lowers the atom economy of this step. primescholars.com The subsequent esterification of the resulting amino acid with methanol to form the final product also produces water as a by-product.

The table below provides a theoretical comparison of the atom economy for these two synthetic routes.

| Metric | Route A: Aza-Michael Addition | Route B: Rodionov Reaction |

| Reactants | Ammonia (NH₃), Methyl 3,3-dimethylacrylate (C₇H₁₂O₂) | Pivalaldehyde (C₅H₁₀O), Malonic Acid (C₃H₄O₄), Ammonia (NH₃) |

| Desired Product | This compound (C₈H₁₇NO₂) | 3-amino-2,2-dimethylpropanoic acid (C₆H₁₃NO₂) |

| By-products | None (theoretically) | Water (H₂O), Carbon Dioxide (CO₂) |

| Molecular Weight of Reactants | 17.03 + 128.17 = 145.20 g/mol | 86.13 + 104.06 + 17.03 = 207.22 g/mol |

| Molecular Weight of Desired Product | 145.19 g/mol | 131.17 g/mol |

| Theoretical Atom Economy | (145.19 / 145.20) x 100% = ~100% | (131.17 / 207.22) x 100% = 63.3% |

As the data indicates, the lipase-catalyzed Michael addition is a far more atom-economical route. The primary by-product concern is ensuring high reaction selectivity to prevent the formation of undesired isomers or adducts. mdpi.com For the Rodionov pathway, water and carbon dioxide are unavoidable stoichiometric by-products, representing a significant portion of the initial reactant mass being converted to waste. acs.orgprimescholars.com This highlights the clear advantage of addition-based synthetic strategies in designing sustainable chemical processes.

Reactivity and Reaction Mechanisms of Methyl 3 Amino 2,2 Dimethylpropanoate

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of Methyl 3-amino-2,2-dimethylpropanoate, involving both the substitution at a hypothetical bromophenyl precursor and the inherent nucleophilicity of its amino group.

In the synthesis of derivatives of this compound, a common strategy involves the use of a precursor such as Methyl 3-(bromophenyl)-2,2-dimethylpropanoate. The bromo group on the phenyl ring serves as a leaving group, enabling nucleophilic substitution to introduce the amino functionality. Two prominent palladium-catalyzed cross-coupling reactions for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst with a phosphine (B1218219) ligand to couple an aryl halide with an amine. organic-chemistry.org The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl bromide, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. wikipedia.org

The Ullmann condensation , a classical copper-catalyzed reaction, also facilitates the formation of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction generally requires higher temperatures compared to the Buchwald-Hartwig amination. wikipedia.org The mechanism is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

| Reaction | Catalyst System | Typical Conditions |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands (e.g., BINAP, DPPF) | Base (e.g., NaOtBu), inert solvent (e.g., toluene), moderate temperatures. wikipedia.orgnih.gov |

| Ullmann Condensation | Copper catalyst (e.g., CuI) with a ligand (e.g., phenanthroline) | High temperatures, polar solvents (e.g., DMF, NMP). wikipedia.orgresearchgate.net |

This table provides a general overview of typical conditions for the Buchwald-Hartwig and Ullmann reactions.

The primary amino group in this compound is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to react with a variety of electrophiles. Common reactions involving the amino group's nucleophilicity include acylation and alkylation.

Acylation of the amino group can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine. mdpi.com This reaction results in the formation of an amide. For instance, the reaction with dichloroacetyl chloride in the presence of triethylamine (B128534) typically leads to N-acylation. niscpr.res.in

Alkylation can introduce alkyl groups onto the amino nitrogen. The reactivity of the amino group in such reactions is influenced by its basicity and steric hindrance.

The nucleophilicity of primary amino groups in amino acids has been studied, and while pKaH values can vary, the reactivities of primary amino groups often differ by a smaller factor. wikipedia.org

Reduction and Oxidation Pathways

The functional groups of this compound can undergo both reduction and oxidation, leading to a variety of derivatives.

The methyl ester group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup. wikipedia.orgyoutube.com The mechanism involves the nucleophilic attack of a hydride ion from the AlH₄⁻ complex on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to yield the primary alcohol upon workup. youtube.com

Diisobutylaluminium hydride (DIBAL-H) is another reducing agent that can be used. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comnih.gov While it is often used to partially reduce esters to aldehydes at low temperatures, using excess DIBAL-H or higher temperatures can lead to the formation of the primary alcohol. masterorganicchemistry.com

| Reducing Agent | Reactivity with Esters | Typical Products |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces to primary alcohol | Primary alcohol. wikipedia.orgmasterorganicchemistry.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Can be controlled to yield aldehyde or primary alcohol | Aldehyde (with 1 equivalent at low temp), Primary alcohol (with excess or higher temp). masterorganicchemistry.com |

This table summarizes the reactivity of common reducing agents with ester functionalities.

The oxidation of derivatives of this compound can target either the amino group or the carbon backbone, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are limited, the oxidation of related β-amino esters and their derivatives provides insight into potential reaction pathways.

The amino group can be oxidized to form nitro or nitrile derivatives using oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions. mdpi.com Furthermore, the oxidation of β-keto esters using manganese(III) acetate (B1210297) is a known reaction, suggesting that derivatives of the title compound could undergo similar transformations. acs.org The free thiols that can be produced from the reduction of disulfide-containing poly(β-amino ester) nanoparticles demonstrate the redox activity of this class of compounds. nih.gov

Hydrolysis of Ester Functionality

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is an equilibrium process that is the reverse of Fischer esterification. The reaction is typically carried out by heating the ester in the presence of a strong acid catalyst and an excess of water to drive the equilibrium towards the carboxylic acid and methanol (B129727) products.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process. The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. The hydrolysis of a similar compound, methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has been achieved using a potassium hydroxide solution. rsc.org The kinetics of base hydrolysis of α-amino acid esters can be significantly accelerated by the presence of metal complexes.

Stereochemical Considerations in Propanoate Transformations

The field of stereochemistry, which examines the spatial arrangement of atoms within molecules, is of paramount importance in the transformation of propanoate derivatives, including this compound. Although this specific compound is achiral due to the presence of a gem-dimethyl group at the C2 position and a primary amino group, stereochemical principles become critical when it is derivatized to introduce chiral centers. Such derivatization can occur through substitution at the amino group or by employing chiral reagents or catalysts in its transformations.

The introduction of a chiral center, for instance by N-acylation with a chiral carboxylic acid or by using a chiral auxiliary, transforms the molecule into a diastereomeric mixture or a single enantiomer. Subsequent reactions on such a chiral substrate can proceed with varying degrees of stereoselectivity, leading to the preferential formation of one stereoisomer over others. The steric and electronic properties of the existing chiral center can profoundly influence the transition state energies of competing reaction pathways, thereby dictating the stereochemical outcome.

While specific research on the stereoselective transformations of this compound is not extensively documented in publicly available literature, general principles derived from studies on analogous β-amino esters can be applied. For instance, in reactions such as alkylation, aldol (B89426) additions, or cyclizations, the pre-existing stereocenter can direct the approach of incoming reagents from the less sterically hindered face of the molecule. This concept, known as substrate-controlled diastereoselection, is a fundamental strategy in asymmetric synthesis.

Furthermore, the use of chiral catalysts can induce enantioselectivity in reactions of achiral derivatives of this compound. For example, a prochiral enolate derived from an N-acylated version of the ester could react with an electrophile under the influence of a chiral ligand-metal complex, leading to the formation of a product with high enantiomeric excess.

The kinetic resolution of racemic derivatives of this compound represents another significant stereochemical consideration. Enzymes, such as lipases, are often employed for the enantioselective hydrolysis of racemic esters or the acylation of racemic amines. mdpi.com This process allows for the separation of enantiomers, yielding one enantiomer as the unreacted starting material and the other as the product. nih.gov For instance, a racemic N-acyl derivative of this compound could potentially be resolved through enzyme-catalyzed hydrolysis, where one enantiomer is selectively hydrolyzed to the corresponding carboxylic acid while the other remains as the ester.

To illustrate the potential for diastereoselectivity in transformations involving a chiral derivative of this compound, a hypothetical scenario is presented in the following data table. This table depicts the potential outcomes of a reaction where a chiral auxiliary is attached to the amino group, and the resulting compound is subjected to an electrophilic addition. The diastereomeric ratio of the products would be a direct consequence of the directing effect of the chiral auxiliary.

Hypothetical Diastereoselective Electrophilic Addition

| Entry | Chiral Auxiliary (Hypothetical) | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

| 1 | (R)-Phenylglycinol | Benzaldehyde | THF | -78 | 85:15 |

| 2 | (S)-Proline | Acetaldehyde | CH2Cl2 | -78 | 90:10 |

| 3 | (R)-Evans Auxiliary | Benzyl bromide | THF | 0 | >95:5 |

| 4 | (S)-Camphorsultam | Methyl iodide | DMF | -20 | 92:8 |

This table is a hypothetical representation to illustrate the concept of diastereoselectivity and is not based on experimentally verified results for this compound.

Advanced Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms within the molecule. For Methyl 3-amino-2,2-dimethylpropanoate, the spectrum is expected to show distinct signals corresponding to each unique proton environment. Based on analogous structures like methyl 2,2-dimethylpropanoate, specific chemical shifts can be predicted. libretexts.orgchegg.com The spectrum would feature four primary signals: a singlet for the methyl ester protons (-OCH₃), a singlet for the two geminal methyl groups (-C(CH₃)₂), a singlet for the methylene (B1212753) protons adjacent to the amine (-CH₂NH₂), and a broad singlet for the amine protons (-NH₂) themselves. The integration of these peak areas provides a ratio of the number of protons in each environment, further confirming the structure. libretexts.org

Predicted ¹H NMR Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃ )₂ | ~1.1 - 1.3 | Singlet | 6H |

| -CH₂ NH₂ | ~2.7 - 2.9 | Singlet | 2H |

| -NH₂ | ~1.5 - 3.0 (variable, broad) | Singlet (broad) | 2H |

| -OCH₃ | ~3.6 - 3.8 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) is used to analyze the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete count of the carbon environments. In this compound, five distinct signals are expected, corresponding to the carbonyl carbon, the methoxy (B1213986) carbon, the quaternary carbon, the gem-dimethyl carbons, and the methylene carbon. The chemical shifts for these carbons can be estimated from standard correlation tables and data from similar structures. wisc.edudocbrown.info For instance, the highly deshielded carbonyl carbon of the ester group is expected to appear significantly downfield.

Predicted ¹³C NMR Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| -C =O | ~175 - 178 |

| -OC H₃ | ~50 - 53 |

| -C H₂NH₂ | ~48 - 52 |

| -C (CH₃)₂ | ~35 - 38 |

| -C(C H₃)₂ | ~23 - 26 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is critical for determining the molecular weight of a compound and, with high resolution, its elemental formula. For this compound (C₆H₁₃NO₂), the molecular weight is approximately 131.10 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 132.1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The calculated exact mass of the [M+H]⁺ ion for C₆H₁₃NO₂ is 132.10191.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which provides further structural confirmation. Common fragmentation pathways for protonated aliphatic amino esters include the neutral loss of water and carbon monoxide (H₂O + CO) from the amino acid portion. unito.it Other expected fragmentations include cleavage at the Cα-Cβ bond and fragmentations related to the ester group, such as the loss of a methoxy radical. docbrown.infomiamioh.edu

Predicted Mass Spectrometry Data for this compound

| Ion Type | Formula | Calculated m/z (Exact Mass) |

| [M+H]⁺ | [C₆H₁₄NO₂]⁺ | 132.10191 |

| [M-OCH₃]⁺ | [C₅H₁₀NO]⁺ | 100.07570 |

| [M-COOCH₃]⁺ | [C₄H₁₀N]⁺ | 72.08078 |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. A common approach involves reversed-phase chromatography using a C18 column. mdpi.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.comucm.es

Because the compound lacks a strong chromophore, UV detection can be challenging but is often performed at low wavelengths (e.g., 200-220 nm). For enhanced sensitivity and specificity, pre-column derivatization with a UV-active agent like 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) can be employed. nih.gov The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. mdpi.com

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to the compound's high polarity and low volatility, which are conferred by the primary amine group. sigmaaldrich.com To make the analyte suitable for GC, a chemical derivatization step is required to replace the active hydrogen on the amine group with a nonpolar moiety. sigmaaldrich.com

A common and effective method is acylation or silylation. For instance, the amine can be reacted with reagents like propyl chloroformate or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to produce a less polar, more volatile, and thermally stable derivative. sigmaaldrich.comspringernature.com Once derivatized, GC-MS becomes a powerful tool for quantitative analysis. By taking aliquots from a reaction mixture over time, derivatizing them, and analyzing them by GC-MS, one can accurately monitor the formation of the product or the consumption of reactants, making it an excellent technique for reaction monitoring. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. By measuring the absorption of radiation at these frequencies, a unique spectral fingerprint is generated. The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups: a primary amine (-NH₂), an ester (-COOCH₃), and aliphatic carbon-hydrogen bonds.

The primary amine group typically shows two distinct stretching vibrations in the region of 3400-3250 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. Additionally, the N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.

The ester functional group is readily identified by a strong, sharp absorption band due to the carbonyl (C=O) stretching vibration, which typically occurs in the 1750-1730 cm⁻¹ region. The C-O stretching vibrations of the ester group give rise to two bands, often found between 1300-1000 cm⁻¹.

The aliphatic portions of the molecule, including the gem-dimethyl groups and other C-H bonds, are evidenced by C-H stretching vibrations just below 3000 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium-Variable |

| Ester Carbonyl | C=O Stretch | 1750 - 1730 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

| Alkyl Groups | C-H Stretch | 2950 - 2850 | Medium-Strong |

Note: The exact positions of the peaks can be influenced by the molecular environment and sample state.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. However, analysis of structurally related compounds provides insight into the type of data that such a study would yield. For instance, a crystallographic study on a similar compound, Methyl 3-amino-2-cyanoacrylate, revealed detailed structural parameters. researchgate.net

Should a crystal structure for this compound be determined, it would provide invaluable data. Key parameters would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information would unambiguously confirm the molecular connectivity and stereochemistry, offering insights into intermolecular interactions, such as hydrogen bonding involving the primary amine, which govern the crystal packing.

Table 2: Example of Crystal Data Parameters from X-ray Crystallography (Note: The following data is for the related compound Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate and serves only as an illustrative example of the parameters obtained from an X-ray crystallography study. nih.gov)

| Parameter | Example Value | Description |

| Chemical Formula | C₇H₁₀N₂O₂ | The elemental composition of the molecule. |

| Formula Weight | 154.17 | The molar mass of the compound. |

| Crystal System | Triclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P-1 | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | a = 7.1102 Å, b = 7.8170 Å, c = 8.2454 Å | The lengths of the unit cell axes. |

| α = 97.270°, β = 93.431°, γ = 115.680° | The angles between the unit cell axes. | |

| Volume (V) | 406.31 ų | The volume of the unit cell. |

| Z | 2 | The number of molecules per unit cell. |

Computational Chemistry and Molecular Modeling Studies

Prediction of Physicochemical Parameters

Physicochemical parameters are foundational to understanding a molecule's pharmacokinetic profile. Computational tools can rapidly predict these properties from a molecule's 2D structure, providing a valuable initial assessment. These predictions are based on summing the contributions of individual atoms and fragments to a particular property.

The predicted physicochemical properties for Methyl 3-amino-2,2-dimethylpropanoate are summarized below.

| Property | Predicted Value | Significance in Molecular Modeling |

| Topological Polar Surface Area | 52.32 Ų | Influences cell permeability and transport characteristics. |

| LogP (Octanol-Water Partition) | 0.29 | Measures lipophilicity, affecting solubility and membrane passage. |

| Hydrogen Bond Donors | 1 | Indicates the potential to donate a hydrogen atom to a hydrogen bond. |

| Hydrogen Bond Acceptors | 3 | Indicates the potential to accept a hydrogen atom in a hydrogen bond. |

| Rotatable Bonds | 4 | Relates to the conformational flexibility of the molecule. |

Note: The values presented are computationally predicted based on the structure of this compound.

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. chemsrc.com It is a critical predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. chemsrc.com Molecules with a TPSA greater than 140 Ų are generally considered poor at permeating cell membranes, while a TPSA below 90 Ų is often required for central nervous system activity. The predicted TPSA for this compound is approximately 52.32 Ų, suggesting it has characteristics favorable for cell permeability.

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is the principal measure of a molecule's lipophilicity, or "fat-liking" nature. jk-sci.com This property influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While increased lipophilicity can correlate with enhanced biological activity and membrane penetration, it can also lead to poorer aqueous solubility and more rapid metabolism. jk-sci.com The predicted LogP for this compound is approximately 0.29, indicating a relatively balanced hydrophilic-lipophilic character.

Hydrogen bonds are crucial non-covalent interactions in molecular recognition, such as a ligand binding to a protein's active site. parchem.com The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms) in a molecule is a key determinant of its binding potential and solubility. parchem.com Computational rules, like Lipinski's Rule of Five, use these counts to predict a compound's drug-likeness. This compound is predicted to have one hydrogen bond donor (the primary amine group) and three acceptors (the two oxygen atoms of the ester and the nitrogen atom of the amine).

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A molecule with high flexibility can adapt its shape to fit into a binding site, but excessive flexibility can be entropically unfavorable upon binding, reducing affinity. Generally, molecules with ten or fewer rotatable bonds are considered more likely to have good oral bioavailability. With a predicted count of four rotatable bonds, this compound possesses a moderate degree of conformational flexibility.

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

While no specific biological target has been publicly documented for this compound, a hypothetical docking study would proceed as follows:

Preparation of Receptor and Ligand: A 3D crystal structure of a target protein would be obtained from a database like the Protein Data Bank. The structure of this compound would be generated and optimized for its geometry and energy.

Docking Simulation: Using software, the ligand would be placed into the active site of the receptor. The program would then explore various conformations and orientations of the ligand, scoring each based on a function that estimates binding energy. The resulting "docking score" provides a prediction of the binding affinity.

Analysis of Results: The best-scoring poses would be analyzed to examine the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. This analysis helps to understand the structural basis of the interaction and can guide the design of more potent analogues.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. By synthesizing and testing a series of related compounds (analogues), researchers can identify which functional groups are essential for activity. For this compound, a hypothetical SAR study might involve:

Altering the ester group (e.g., methyl to ethyl or tert-butyl).

Modifying the gem-dimethyl groups on the carbon backbone.

Substituting the primary amine with secondary or tertiary amines.

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing a mathematical equation that correlates the chemical properties of the analogues with their measured biological activity. A QSAR model uses calculated descriptors (such as LogP, TPSA, and electronic properties) as independent variables to predict the activity of new, yet-to-be-synthesized compounds. This predictive capability saves significant time and resources by prioritizing the synthesis of compounds most likely to be active. The goal is to create a statistically robust model that can be used to screen virtual libraries and guide the optimization of lead compounds.

Limitations of Current 2D Descriptor Models

No published research could be identified that discusses the application and limitations of 2D descriptor models specifically for predicting the activity or properties of this compound. Such studies typically involve correlating 2D structural features with biological activity, and this has not been documented for this compound.

Integration of 3D-QSAR (CoMFA/CoMSIA)

There are no available studies that have performed 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), on a series of analogs of this compound. These methods are crucial for understanding the three-dimensional structural requirements for a compound's biological activity, but they have not been applied to this specific molecule in the available literature.

Prediction of Metabolic Pathways and In Silico ADME

Detailed in silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions and metabolic pathway analysis for this compound are not available in peer-reviewed literature.

Phase I and Phase II Metabolism Prediction

No studies were found that predict the specific Phase I (e.g., oxidation, reduction, hydrolysis) or Phase II (e.g., glucuronidation, sulfation) metabolic pathways for this compound. Such predictions are vital for understanding the compound's fate in a biological system.

Correlation with Membrane Permeability

While basic ADME properties may be predicted by software, there is no specific research correlating these predictions with experimental data for the membrane permeability of this compound. Studies involving Caco-2 cell permeability assays or Parallel Artificial Membrane Permeability Assays (PAMPA) for this compound have not been published.

Applications of Methyl 3 Amino 2,2 Dimethylpropanoate in Medicinal Chemistry and Drug Discovery

Precursor for Pharmaceutical Agents

The compound serves as a crucial starting material or intermediate in the synthesis of several noteworthy pharmaceutical agents. Its structure is integral to the final bioactivity of these larger, more complex molecules.

Methyl 3-amino-2,2-dimethylpropanoate is a key building block for the synthesis of the antihypertensive drug Aliskiren. nih.gov Aliskiren is a direct renin inhibitor, the first in its class, used for the treatment of hypertension. nih.gov The molecular structure of Aliskiren contains a (2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl) moiety, which is derived from the core structure of this compound. nih.gov The 3-amino-2,2-dimethylpropanamide (B132586) unit is considered a key intermediate in the synthesis of Aliskiren, highlighting the importance of this structural fragment in the drug's design and efficacy. google.com The development of efficient synthetic routes to produce this intermediate in high purity is critical for the industrial production of Aliskiren. google.com

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation and have emerged as important targets for cancer therapy. nih.govnih.gov Derivatives of this compound have been explored as potent histone deacetylase inhibitors (HDACIs). nih.gov For instance, a series of compounds was synthesized based on the structural modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate to act as HDACIs. nih.gov The inhibition of HDACs leads to the acetylation of histone proteins, which alters chromatin structure and can result in the transcription of tumor suppressor genes. nih.gov The development of selective HDAC inhibitors is a significant area of research, as different HDAC isoenzymes have distinct biological functions, and isoform-selective inhibitors may offer improved therapeutic profiles. nih.gov

Exploration in Anticancer Research

Beyond its role as a precursor, derivatives of this compound have been directly investigated for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells, induce programmed cell death, and their selectivity for malignant cells over healthy ones.

Derivatives of this compound have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.gov Studies have shown that newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives can selectively inhibit the proliferation of colon cancer cells. nih.gov The mechanism of action often involves the induction of apoptosis, or programmed cell death. For example, treatment of cancerous cells with these compounds led to nuclear disintegration, a hallmark of apoptosis, as observed through DAPI staining. nih.gov Similarly, metal complexes derived from the core structure have been shown to induce apoptosis. nih.gov The evaluation of these compounds often involves determining their half-maximal inhibitory concentration (IC50), which quantifies their potency in inhibiting cell growth.

Table 1: Anti-proliferative Activity of Selected Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 7a (HDACI derivative) | Colon Cancer | Not specified, but potent | nih.gov |

| Compound 7g (HDACI derivative) | Colon Cancer | Not specified, but potent | nih.gov |

| Compound 8 (Phenantrene derivative) | HeLa | 0.33 µM | nih.gov |

| Compound 11 (Phenantrene derivative) | HeLa | 0.21 µM | nih.gov |

| Compound 2 (Thienopyrimidine derivative) | MCF-7 | 0.013 µM | mdpi.com |

| Compound 3 (Thienopyrimidine derivative) | MCF-7 | 0.023 µM | mdpi.com |

| Compound 12 (Thiazolylaminoisoquinolinone) | MDA-MB-468 (Breast) | Growth Percentage: 10.72% | univ.kiev.ua |

| Copper Complex 6c | HCT-116 (Colorectal) | 0.154 mM | acs.org |

| Copper Complex 4a | HCT-116 (Colorectal) | 0.18 mM | acs.org |

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Derivatives of this compound have shown promising selectivity. nih.govacs.org For instance, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were tested against human colorectal carcinoma cells (HCT-116) and normal human embryonic kidney cells (HEK-293). acs.org The results indicated that these complexes exhibited good selectivity, as they were active against the cancer cells but inactive against the normal cells. acs.org This selectivity is crucial for minimizing the side effects commonly associated with cancer treatments. The incorporation of an amino acid scaffold into potential drug candidates has been noted as a strategy that can increase selectivity towards cancer cell lines. scielo.br

Table 2: Selectivity Profile of Metal Complexes

| Compound | Cancer Cell Line | Normal Cell Line | Activity on Normal Cells | Reference |

|---|

| Copper (II), Nickel (II), and Lanthanum (III) complexes | HCT-116 (Human Colorectal Carcinoma) | HEK-293 (Human Embryonic Kidney) | No inhibitory action observed | acs.org |

The coordination of organic ligands to metal centers is a well-established strategy for developing novel therapeutic agents. Several metal complexes derived from derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and evaluated for their antitumor activities. acs.orgnih.govnih.gov Ligands such as 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid and its hydrazide derivatives have been reacted with metal ions including Copper (Cu(II)), Nickel (Ni(II)), and Lanthanum (La(III)). acs.orgnih.gov These complexes were characterized and then tested for their cytotoxic effects on cancer cell lines. acs.orgnih.gov The resulting metal complexes showed potent inhibitory actions, with some copper complexes demonstrating the highest activity against human colorectal carcinoma cells (HCT-116). acs.org Molecular docking studies have suggested that these complexes may exert their effect by inhibiting cyclin-dependent kinase 8 (CDK8), a target implicated in colon cancer. nih.gov

Table 3: Synthesized Metal Complexes and Their Cytotoxic Activity

| Ligand | Metal Ion | Resulting Complex | Target Cell Line | IC50 Value (mM) | Reference |

|---|---|---|---|---|---|

| 3-(4-chlorophenyl)-N′-(4-(dimethylamino)benzylidene)-3-hydroxy-2,2-dimethylpropanehydrazide | La(III) | Complex 6c | HCT-116 | 0.154 | acs.org |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | Cu(II) | Complex 4a | HCT-116 | 0.18 | acs.org |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | Ni(II) | Complex 4b | HCT-116 | 0.205 | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aliskiren |

| 3-amino-2,2-dimethyl propanamide |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate |

| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid |

| 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide |

| 3-(4-chlorophenyl)-N′-(4-(dimethylamino)benzylidene)-3-hydroxy-2,2-dimethylpropanehydrazide |

| Copper (II) |

| Nickel (II) |

| Lanthanum (III) |

Inhibition of Kinase Enzymes (e.g., CDK8 Kinase)

Kinase enzymes are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer, making them important drug targets. ed.ac.uk Cyclin-dependent kinase 8 (CDK8) is a mediator kinase that has been identified as a target in oncology. While specific derivatives of this compound are not prominently cited as direct CDK8 inhibitors in available research, the underlying β-amino acid structure is a key component in the design of various pharmacologically active agents. researchgate.net

The development of kinase inhibitors often involves creating complex molecules that can fit precisely into the ATP-binding pocket of the target enzyme. mdpi.com For example, potent tyrosine kinase inhibitors have been developed where the position of substituents on a central scaffold dramatically affects inhibitory activity. mdpi.com In some cases, ortho-substitution on a benzamide (B126) ring can lead to a significant loss of activity, demonstrating the high degree of structural specificity required. mdpi.com

β-amino acids and their derivatives are used to construct peptidomimetics and other small molecules designed to inhibit enzymes. Their ability to form stable secondary structures and present functional groups in specific three-dimensional orientations makes them attractive for creating scaffolds that can be elaborated into potent and selective enzyme inhibitors.

Pharmacological Relevance of Structural Modifications

The biological activity of molecules derived from this compound is highly dependent on their specific structure. Medicinal chemists systematically modify the core scaffold to optimize therapeutic properties through the study of structure-activity relationships (SAR).

The functional groups of a molecule are fundamental to its biological activity, governing aspects like receptor binding, metabolic stability, and solubility. In derivatives of β-amino acids, even small changes to these groups can have a significant impact.

Ester Group: The methyl ester of this compound can be hydrolyzed by enzymes in the body to the corresponding carboxylic acid, a common strategy in prodrug design. Modifying this ester group, for instance, by creating an ethyl or tert-butyl ester, can alter the rate of hydrolysis and the compound's lipophilicity, which in turn affects its absorption, distribution, and metabolism.

Amino Group: The primary amine is a key site for modification. It can act as a hydrogen bond donor or be functionalized to introduce new substituents. Protecting the amine or converting it to a secondary or tertiary amine changes its basicity and steric profile, influencing how it interacts with biological targets. In some isosteviol-based aminoalcohols, a free NH group was found to be essential for cytotoxic activity, highlighting the critical role of this functional group. nih.gov

Molecular Backbone: The 2,2-dimethyl substitution on the propanoate backbone provides steric hindrance, which can influence the molecule's conformation and its susceptibility to metabolic degradation.

Table 1: Hypothetical Impact of Ester Group Modification on Physicochemical Properties This table illustrates the general principles of how modifying the ester group of a β-amino acid ester could affect its properties. The values are representative examples and not specific data for this compound.

| Ester Group | Relative Lipophilicity | Relative Rate of Hydrolysis | Potential Application |

|---|---|---|---|

| Methyl Ester | Low | Fast | Prodrug with rapid activation |

| Ethyl Ester | Medium | Moderate | Balanced solubility and stability |

| tert-Butyl Ester | High | Slow | Increased metabolic stability |

The addition of substituents to the core β-amino acid structure is a key strategy for modulating therapeutic efficacy. Structure-activity relationship (SAR) studies have shown that substituents appended to the alpha and beta positions of β-amino acid units can lead to potent activity in integrin antagonists. nih.gov These antagonists are of interest as potential antithrombotic agents. nih.gov The substituents influence the molecule's ability to mimic the RGD tripeptide sequence, which is crucial for binding to integrin receptors. nih.gov

The strategic placement of substituents can enhance binding affinity, improve selectivity for a specific biological target, and optimize pharmacokinetic properties. Several clinical candidates targeting the platelet αIIbβ3 integrin incorporate such substituted β-amino acid units. nih.gov This demonstrates that the 2,2-dimethylpropanoate backbone can serve as a foundation for building highly active therapeutic agents by carefully selecting and placing additional chemical groups.

Targeted Drug Delivery System Applications

The bifunctional nature of this compound and other β-amino esters makes them ideal monomers for the synthesis of biodegradable polymers known as poly(β-amino esters) (PBAEs). nih.govresearchgate.net These polymers have emerged as a leading class of non-viral vectors for targeted drug and gene delivery. nih.govnih.govacs.org

PBAEs are synthesized through the Michael addition of amines to diacrylates. researchgate.net The resulting polymers contain a backbone of tertiary amines and biodegradable ester linkages. nih.gov This structure confers several advantageous properties for drug delivery:

DNA Condensation: The protonatable amine groups in the polymer backbone become positively charged at physiological pH, allowing them to self-assemble with negatively charged genetic material like plasmid DNA to form nanoparticles. nih.govfrontiersin.org This process protects the genetic material from degradation and facilitates its entry into cells.

Endosomal Escape: The numerous amine groups give PBAEs a significant proton-buffering capacity. frontiersin.org Once the nanoparticle is taken up by a cell into an endosome, the polymer absorbs protons, leading to an influx of chloride ions and water, causing the endosome to swell and rupture. This "proton sponge effect" releases the therapeutic cargo into the cytoplasm, avoiding lysosomal degradation. nih.gov

Biodegradability: The ester bonds in the PBAE backbone are susceptible to hydrolysis. nih.gov This means the polymer can break down into smaller, non-toxic molecules that can be safely cleared by the body, which is a significant advantage over non-biodegradable polymer vectors. nih.govresearchgate.net

The structure of the monomers used to create the PBAE has a dramatic impact on the polymer's effectiveness. nih.gov By selecting different β-amino esters and diacrylates, researchers can fine-tune the properties of the resulting nanoparticles to optimize them for specific cell types or therapeutic applications. frontiersin.org

Table 2: Properties and Applications of Poly(β-amino esters) (PBAEs) in Drug Delivery

| Property | Structural Basis (from β-amino ester monomer) | Advantage in Drug Delivery |

|---|---|---|

| Cationic Nature | Protonatable amine groups | Condenses and protects nucleic acids (DNA/RNA). nih.gov |

| pH-Responsiveness | High density of amine groups | Facilitates endosomal escape via the "proton sponge effect". nih.govresearchgate.net |

| Biodegradability | Ester linkages in the backbone | Low cytotoxicity and safe clearance from the body. nih.gov |

| Tunability | Variety of possible amine and acrylate (B77674) monomers | Allows for optimization of delivery vehicle for specific tasks. nih.gov |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For methyl 3-amino-2,2-dimethylpropanoate and its analogs, future research is focused on overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

A primary strategy for synthesizing β-amino esters is the Michael addition, a versatile and widely used reaction in organic chemistry. mdpi.com Research is trending towards the use of biocatalysts, such as lipases, to drive these reactions under milder conditions. For instance, Lipase (B570770) TL IM from Thermomyces lanuginosus has been successfully used to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, offering high yields and a short residence time. mdpi.com This enzymatic approach represents a significant step towards greener synthesis. mdpi.com

Another sustainable approach involves using alternative reagents and solvents. Dimethyl carbonate (DMC), a green reagent, has been used in an acid-assisted system for the efficient modification of amino acids, achieving high conversions and yields without the risk of racemization. rsc.org Similarly, the use of water as a reaction solvent, coupled with an inexpensive and non-toxic catalyst like alum (KAl(SO4)2 ·12H2O), has proven effective for synthesizing complex heterocyclic derivatives from amino acids, highlighting a trend towards aqueous-mediated, environmentally friendly transformations. nih.gov

Future efforts will likely focus on expanding the substrate scope of these green methods and adapting them for the large-scale, cost-effective production of specific β-amino esters like this compound.

Table 1: Comparison of Synthetic Approaches for β-Amino Esters and Derivatives

| Method | Key Features | Advantages | Potential for this compound | Reference |

|---|---|---|---|---|

| Lipase-Catalyzed Michael Addition | Uses enzymes (e.g., Lipase TL IM) in continuous-flow microreactors. | Green solvent (methanol), mild conditions (35 °C), short reaction time (30 min), high yield. | Highly applicable for a sustainable and efficient synthesis pathway. | mdpi.com |

| Trimethylchlorosilane (TMSCl) in Methanol (B129727) | Facile esterification of amino acids at room temperature. | Mild conditions, good to excellent yields, operational convenience. | A direct and efficient method for the final esterification step. | mdpi.com |

| Acid-Assisted Dimethyl Carbonate (DMC) System | Uses a green and cost-effective reagent for amino acid modification. | High selectivity and efficiency, eco-friendly, no racemization. | A sustainable alternative for methylation steps in the synthesis. | rsc.org |

| Aqueous Synthesis with Alum Catalyst | Reaction conducted in water using a non-toxic catalyst. | Environmentally benign, enhanced reaction rates, simple workup, high purity. | Promising for developing a fully "green" synthesis process. | nih.gov |

Investigation of Undiscovered Biological Activities

While β-amino acids are known constituents of bioactive natural products, the full therapeutic potential of synthetic derivatives like this compound remains largely untapped. nih.gov These compounds are valuable building blocks for pharmaceuticals and agrochemicals, often serving as precursors to β-amino acid derivatives and peptidomimetics. researchgate.net

Future research will likely target the following areas:

Enzyme Inhibition: Because of their structural similarity to natural amino acids, β-amino acid esters can act as enzyme inhibitors. Ketoamide moieties, which can be derived from β-amino acids, are found in potent inhibitors of serine, cysteine, and coronaviral proteases. ethz.ch Systematic screening of this compound and its derivatives against a wide range of proteases and other enzymes could uncover novel therapeutic agents.

Antimicrobial and Antifungal Agents: β-amino acids and their derivatives have demonstrated potential as antimicrobial and antifungal agents. researchgate.net Poly(β-amino esters) (PBAEs) can kill bacteria by disrupting their membranes. nih.gov This provides a strong rationale for investigating the antimicrobial spectrum and mechanism of action of smaller, monomeric β-amino esters.